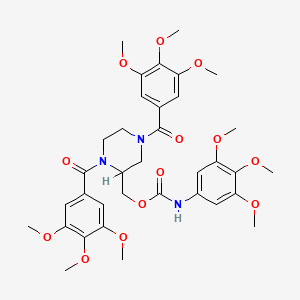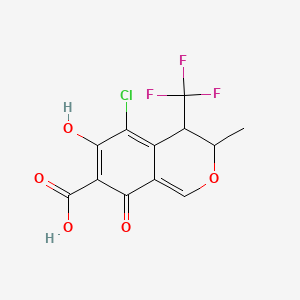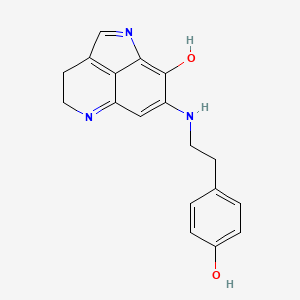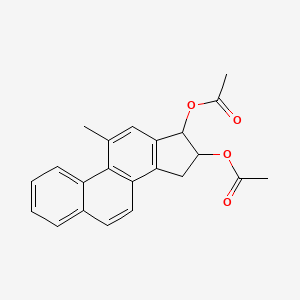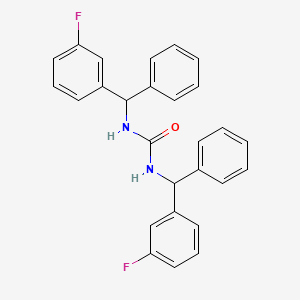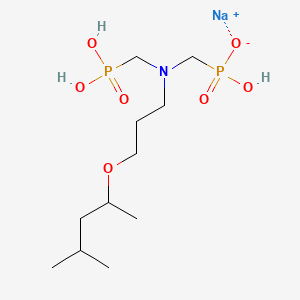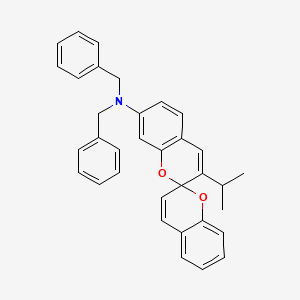
2,2'-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the benzopyran moiety and the amine group further enhances its chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzopyran core through cyclization reactions. Subsequent steps involve the introduction of the spiro linkage and the amine group. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the cyclization and spiro formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the spiro structure and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under conditions like heating or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted products.
Applications De Recherche Scientifique
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzopyran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Spirobi(2H-1-benzopyran)-3,3’-dimethyl-
- 2,2’-Spirobi(2H-1-benzopyran)-7-amine
Uniqueness
Compared to similar compounds, 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- stands out due to its unique combination of structural features, including the spiro linkage, benzopyran core, and amine group
Propriétés
Numéro CAS |
74620-35-2 |
|---|---|
Formule moléculaire |
C34H31NO2 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7'-amine |
InChI |
InChI=1S/C34H31NO2/c1-25(2)31-21-29-17-18-30(22-33(29)37-34(31)20-19-28-15-9-10-16-32(28)36-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3 |
Clé InChI |
WMEULFXUARHGIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


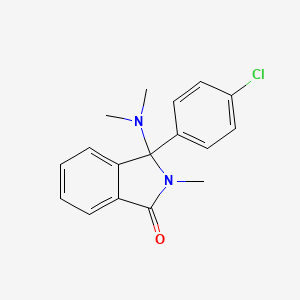

![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
